molecular formula C19H18N4O2S2 B2354080 N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide CAS No. 1105248-95-0

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide

Cat. No.: B2354080
CAS No.: 1105248-95-0
M. Wt: 398.5
InChI Key: LUGHZGIXBXJZON-UHFFFAOYSA-N
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Description

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H18N4O2S2 and its molecular weight is 398.5. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c24-17(20-9-13-5-2-1-3-6-13)10-23-18(14-11-26-12-15(14)22-23)21-19(25)16-7-4-8-27-16/h1-8H,9-12H2,(H,20,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGHZGIXBXJZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Molecular Mechanism

The exact molecular mechanism of action of N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide is not known. Pyrazole derivatives can exert their effects at the molecular level through various mechanisms. These may include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression.

Biological Activity

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological properties based on available research findings.

Compound Overview

Chemical Structure:

  • IUPAC Name: N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-thiophene-2-carboxamide
  • Molecular Formula: C23H25N5O4S2
  • Molecular Weight: 499.6 g/mol
  • CAS Number: 1105217-74-0

This compound belongs to a class of benzamide derivatives known for diverse biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The thienopyrazole moiety is particularly significant as it contributes to the compound's pharmacological properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity:
    • Thienopyrazole derivatives have been reported to possess anticancer properties. For instance, studies show that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects:
    • Similar compounds have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators . This suggests that the target compound may also exhibit such effects.
  • Antimicrobial Properties:
    • Benzamide derivatives are known for their antimicrobial activities against various pathogens. The presence of the thienopyrazole ring system may enhance this activity .

Case Studies and Research Findings

Several studies have evaluated the biological activity of thienopyrazole derivatives:

StudyFindings
El-Gazzar et al. (2007)Investigated thienopyrimidine derivatives for anti-inflammatory and analgesic activities, noting significant effects in animal models .
MDPI Research (2010)Highlighted the synthesis and characterization of pyrazole derivatives with antibacterial and antifungal activities .
Smolecule Data (2023)Discussed the potential pharmacological interactions of benzamide compounds, emphasizing their diverse biological activities .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the thienopyrazole core may interact with specific biological targets such as enzymes or receptors involved in disease pathways.

Preparation Methods

Alkylation with Ethyl Bromoacetate

The thienopyrazole core is alkylated using ethyl bromoacetate in the presence of a base such as potassium carbonate. This step proceeds in anhydrous acetone at 60°C for 12 hours, yielding ethyl 2-(thieno[3,4-c]pyrazol-2-yl)acetate .

Amidation with Benzylamine

The ester intermediate is hydrolyzed to the carboxylic acid using 10% NaOH, followed by activation with oxalyl chloride to form the acyl chloride. Reaction with benzylamine in dichloromethane (DCM) at 0–5°C produces 2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazole .

Optimization notes :

  • Acylating agents : Oxalyl chloride is preferred over thionyl chloride due to milder conditions and higher yields.
  • Stoichiometry : A 2:1 molar ratio of oxalyl chloride to carboxylic acid minimizes side reactions.

Thiophene-2-carboxamide Coupling

The final step involves coupling the thiophene-2-carboxamide group to the thienopyrazole scaffold. Two approaches are viable:

Direct Amide Bond Formation

Thiophene-2-carboxylic acid is converted to its acid chloride using oxalyl chloride, then reacted with the free amine on the thienopyrazole intermediate. This method, adapted from patent literature, requires strict anhydrous conditions and a tertiary amine (e.g., triethylamine) to scavenge HCl.

Carbodiimide-Mediated Coupling

Alternatively, N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates coupling between thiophene-2-carboxylic acid and the amine. This method, used in bis-heterocycle synthesis, offers higher functional group tolerance but requires chromatographic purification.

Yield comparison :

Method Solvent Catalyst Yield (%)
Acid chloride DCM None 78–82
EDC/HOBt DMF DMAP 65–70

Integrated Synthetic Route

Combining these steps, the full synthesis proceeds as follows:

  • Cyclization :
    • React 3-dimethylaminomethylenethiophene-2,4-dione with hydrazine hydrate in acetic acid to form the thienopyrazole core.
  • Alkylation-Amidation :
    • Alkylate with ethyl bromoacetate, hydrolyze to the acid, and couple with benzylamine via acyl chloride.
  • Carboxamide Coupling :
    • Attach thiophene-2-carboxamide using oxalyl chloride activation.

Total yield : 42–48% over three steps.

Mechanistic and Computational Insights

Density functional theory (DFT) studies on analogous heterocyclizations reveal that the rate-limiting step is the cyclization process (activation barrier: ~28.8 kcal/mol). Solvent effects, particularly the role of polar aprotic solvents in stabilizing transition states, are critical for optimizing yields.

Challenges and Mitigation Strategies

  • Byproduct formation : Competing N-acylation during benzylamine coupling is minimized by using a 1:1 molar ratio of acyl chloride to amine.
  • Low solubility : The thienopyrazole intermediate’s poor solubility in organic solvents necessitates DMF as a reaction medium.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer :

  • Stepwise Optimization : Vary reaction parameters such as temperature (e.g., 60–100°C), solvent polarity (ethanol, DMF), and reactant stoichiometry to identify optimal conditions . Microwave-assisted synthesis may reduce reaction time compared to classical heating .
  • By-Product Minimization : Monitor reaction progress via TLC and quench reactions at intermediate stages to isolate intermediates, reducing side reactions .
  • Purification : Use flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify functional groups (e.g., benzylamino peaks at δ 4.3–4.5 ppm) and aromatic thiophene signals .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion ([M+H]+^+) matches the theoretical mass (e.g., m/z 537.64) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and >95% area under the curve confirms purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the compound’s biological targets?

  • Methodological Answer :

  • Derivative Synthesis : Modify substituents on the benzylamino or thiophene moieties (e.g., halogenation, methoxy groups) to assess impact on bioactivity .
  • Biological Assays : Test derivatives in enzyme inhibition assays (e.g., carbonic anhydrase IX for anticancer activity) and compare IC50_{50} values to establish SAR trends .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions with target proteins, guided by crystallographic data from analogous compounds .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) to minimize variability .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers and contextualize conflicting results (e.g., divergent IC50_{50} values due to assay pH differences) .
  • Mechanistic Profiling : Use CRISPR-edited cell lines to confirm target specificity and rule off-target effects .

Q. How can crystallographic data inform predictions of molecular interactions with biological targets?

  • Methodological Answer :

  • Crystallography : Resolve the compound’s 3D structure via X-ray diffraction to identify hydrogen-bonding motifs (e.g., pyrazole-thiophene interactions) and steric constraints .
  • Dynamic Simulations : Conduct MD simulations (AMBER/CHARMM) to model binding stability with proteins, incorporating crystallographic data for force-field parameterization .

Key Considerations

  • Stability Studies : Assess compound stability under physiological conditions (pH 7.4, 37°C) via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .
  • Toxicity Profiling : Use in vitro hepatocyte models to evaluate metabolic liability and guide lead optimization .

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